molecular formula C22H21NO2 B13134677 tert-Butyl2,6-diphenylisonicotinate

tert-Butyl2,6-diphenylisonicotinate

Cat. No.: B13134677
M. Wt: 331.4 g/mol
InChI Key: MJGZEZJKSKITKX-UHFFFAOYSA-N
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Description

tert-Butyl2,6-diphenylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl group and two phenyl groups attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2,6-diphenylisonicotinate typically involves the esterification of 2,6-diphenylisonicotinic acid with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2,6-diphenylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups can yield quinones, while reduction of a nitro group would produce an amine derivative.

Mechanism of Action

The mechanism of action of tert-Butyl2,6-diphenylisonicotinate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the phenyl groups offer π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenylisonicotinic acid: Lacks the tert-butyl group, making it less sterically hindered.

    tert-Butyl2,6-diphenylpyridine: Similar structure but with a pyridine core instead of isonicotinic acid.

    tert-Butyl2,6-diphenylbenzoate: Contains a benzoate group instead of isonicotinate .

Uniqueness

tert-Butyl2,6-diphenylisonicotinate is unique due to the combination of the tert-butyl group and the isonicotinic acid core, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 2,6-diphenylpyridine-4-carboxylate

InChI

InChI=1S/C22H21NO2/c1-22(2,3)25-21(24)18-14-19(16-10-6-4-7-11-16)23-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3

InChI Key

MJGZEZJKSKITKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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